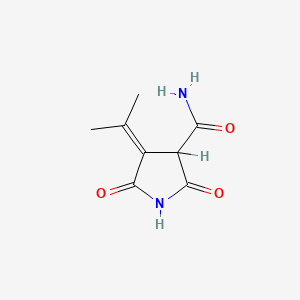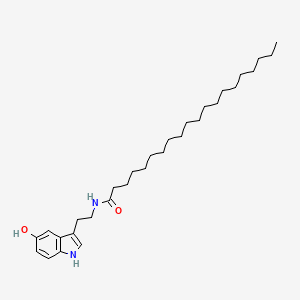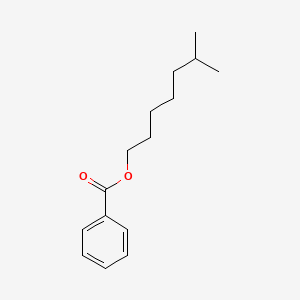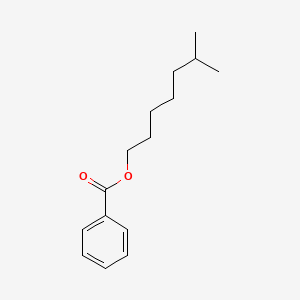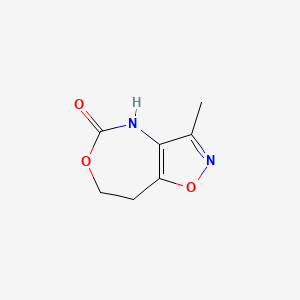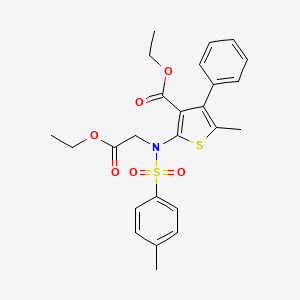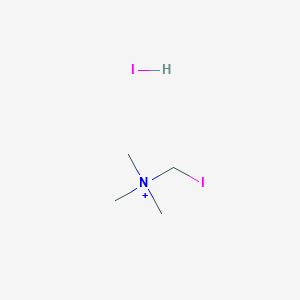
Iodomethyl(trimethyl)azanium;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodomethyl(trimethyl)azanium;hydroiodide, also known as iodomethyl(trimethyl)ammonium iodide, is a quaternary ammonium compound with the molecular formula C4H11I2N. This compound is characterized by its hygroscopic and light-sensitive nature, making it essential to handle it with care. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iodomethyl(trimethyl)azanium;hydroiodide typically involves the reaction of trimethylamine with iodomethane. The reaction proceeds as follows:
(CH3)3N+CH3I→(CH3)3NCH2I
This reaction is usually carried out in an anhydrous solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Iodomethyl(trimethyl)azanium;hydroiodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, reacting with sodium cyanide would yield trimethylammonium cyanide.
Applications De Recherche Scientifique
Iodomethyl(trimethyl)azanium;hydroiodide has a wide range of applications in scientific research:
Biology: In biological studies, it serves as a reagent for modifying biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: This compound is explored for its potential use in drug development, particularly in the synthesis of quaternary ammonium compounds with antimicrobial properties.
Industry: It is utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism by which iodomethyl(trimethyl)azanium;hydroiodide exerts its effects is primarily through its ability to act as a methylating agent. The compound transfers its methyl group to nucleophilic sites on other molecules, thereby modifying their chemical structure and properties. This methylation process is crucial in various biochemical pathways and industrial applications.
Comparaison Avec Des Composés Similaires
Tetramethylammonium iodide: Similar in structure but with an additional methyl group.
Trimethylphenylammonium iodide: Contains a phenyl group instead of a methyl group.
Dimethyldioctylammonium iodide: Features longer alkyl chains, leading to different physical properties.
Uniqueness: Iodomethyl(trimethyl)azanium;hydroiodide is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain chemical reactions and applications where other quaternary ammonium compounds may not perform as well.
Propriétés
Formule moléculaire |
C4H12I2N+ |
|---|---|
Poids moléculaire |
327.95 g/mol |
Nom IUPAC |
iodomethyl(trimethyl)azanium;hydroiodide |
InChI |
InChI=1S/C4H11IN.HI/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1; |
Clé InChI |
IFVIWWQMNYZYFQ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CI.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


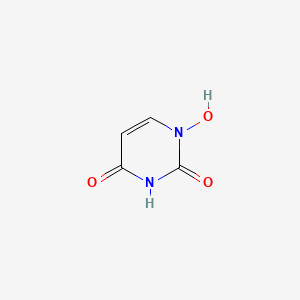
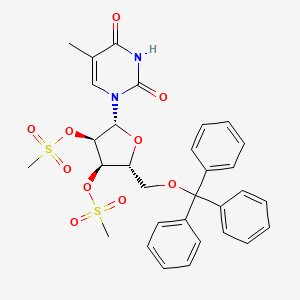
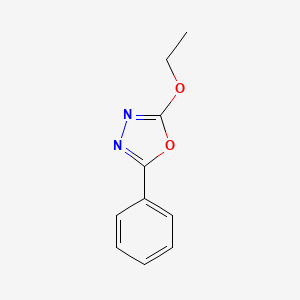

![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
